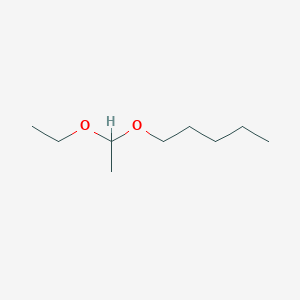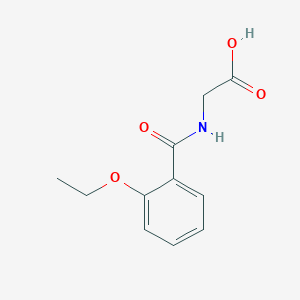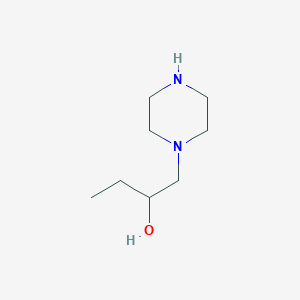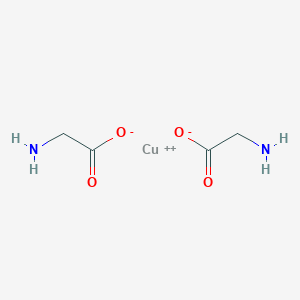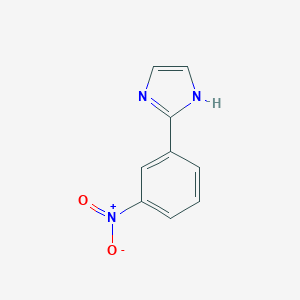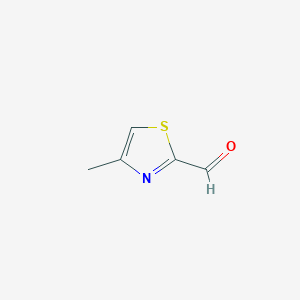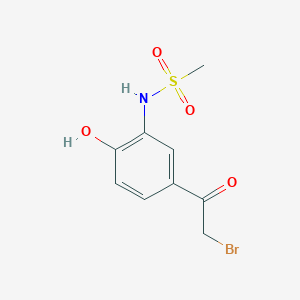
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
One approach to synthesizing related compounds involves the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, leading to 1-methylsulfonyl-indoles with various functional groups in a single step (Sakamoto et al., 1988). Additionally, methanesulfonamide derivatives and their metal complexes have been synthesized and characterized, underscoring the versatility of methanesulfonamide-based compounds in forming complexes with significant properties (Özdemir et al., 2009).
Molecular Structure Analysis
Quantum-chemical calculations offer insights into the optimized state, free energy, and molecular orbitals involved in spectrum formation of N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide compounds, demonstrating their antioxidant activity (Xue et al., 2022). The crystal structure of related compounds provides valuable information on intermolecular interactions and structural determinants of reactivity and stability.
Chemical Reactions and Properties
Methanesulfonamide and its derivatives participate in various chemical reactions, including Pd-catalyzed N-arylation, highlighting its role in synthesizing complex organic molecules while avoiding potentially genotoxic reagents (Rosen et al., 2011). These reactions underline the compound's utility in organic synthesis, offering pathways to diverse molecular architectures.
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. For instance, the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, reveals strong intermolecular hydrogen bonding, predicting its application in fluoro-containing materials (Li et al., 2015).
Applications De Recherche Scientifique
Quantum-Chemical Calculations
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide and its derivatives have been the subject of quantum-chemical calculations. These calculations aim to determine the optimized state of the compounds, predict their free energy, and identify the molecular orbitals involved in spectrum formation (Yuan Xue et al., 2022).
Synthesis and Characterization
The compound has been used in the synthesis of various derivatives. For instance, its reaction with terminal acetylenes in the presence of specific catalysts leads to the formation of 1-methylsulfonyl-indoles with diverse functional groups, showcasing its versatility in synthetic chemistry (T. Sakamoto et al., 1988).
Antibacterial Activity
Some derivatives of N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide have been synthesized and tested for their antibacterial activity. These studies are crucial in identifying new compounds with potential medical applications (Ü. Özdemir et al., 2009).
Chemical Synthesis Improvements
Research has also focused on improving synthesis methods involving methanesulfonamides. This includes developing more efficient and safer synthetic routes, which is important for reducing potential genotoxic impurities (Brandon R. Rosen et al., 2011).
Proton-Donating Abilities
Studies on the proton-donating abilities of related methanesulfonamides provide insight into their chemical behavior and potential applications in different chemical reactions (L. Oznobikhina et al., 2009).
Structural Analysis
There is significant research focused on the structural characterization of N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide derivatives. This includes studies using various analytical techniques like NMR, LC-MS, and X-ray diffraction to understand the compound's structure and properties (M. Mphahlele et al., 2021).
Chemoselective Reagents
Research has also been conducted on developing N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective reagents. This research is significant for the field of organic chemistry and drug development (K. Kondo et al., 2000).
Propriétés
IUPAC Name |
N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQBFBEBZJFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597815 | |
| Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide | |
CAS RN |
14347-24-1 | |
| Record name | N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14347-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

